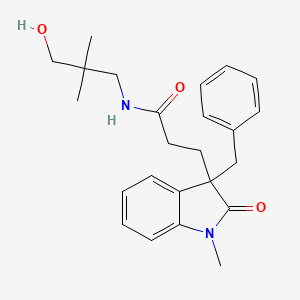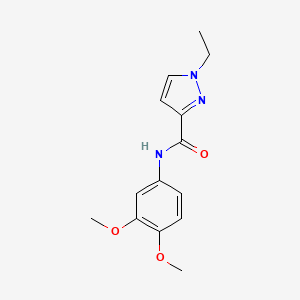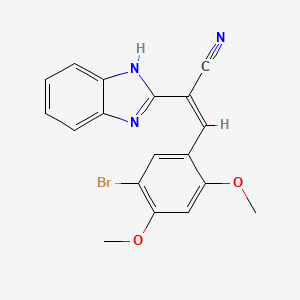
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the benzimidazole family and has been synthesized through various methods.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)acrylonitrile involves the inhibition of tubulin polymerization. This leads to the disruption of the microtubule network, which is essential for cell division. The compound also induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on cancer cells. It has been found to inhibit the expression of various proteins that are involved in cancer cell growth and metastasis. It also induces oxidative stress in cancer cells, leading to their death.
実験室実験の利点と制限
The advantages of using 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)acrylonitrile in lab experiments include its anticancer properties, its ability to inhibit the growth of multidrug-resistant cancer cells, and its mechanism of action. However, the limitations of this compound include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity.
将来の方向性
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)acrylonitrile. One direction is to improve the solubility of the compound in water, which would make it easier to administer in vivo. Another direction is to investigate the potential of this compound in combination with other anticancer drugs. Further studies are also needed to determine the toxicity of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a promising compound in the field of scientific research. Its potential applications in cancer research make it an important area of study. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)acrylonitrile has been achieved through various methods. One of the most common methods involves the reaction of 5-bromo-2,4-dimethoxyphenylacetonitrile with o-phenylenediamine in the presence of a catalyst. Another method involves the reaction of 2-aminobenzimidazole with 5-bromo-2,4-dimethoxybenzaldehyde in the presence of a base. Both methods have been successful in synthesizing this compound.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)acrylonitrile has potential applications in various fields of scientific research. One of the most promising applications is in the area of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against multidrug-resistant cancer cells.
特性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c1-23-16-9-17(24-2)13(19)8-11(16)7-12(10-20)18-21-14-5-3-4-6-15(14)22-18/h3-9H,1-2H3,(H,21,22)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHERVOIPAHBTPJ-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=NC3=CC=CC=C3N2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5410811.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-dimethyl-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5410814.png)
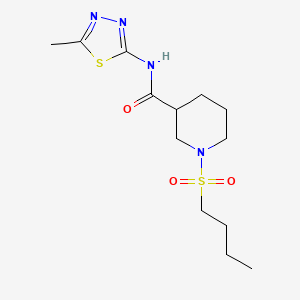
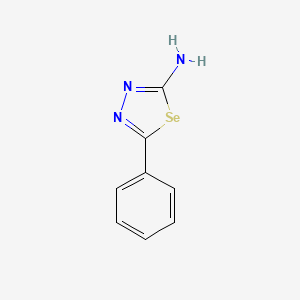
![2-{2-[4-(acetyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5410843.png)
![2-iodo-N-{2-[(2-methylphenyl)thio]ethyl}benzamide](/img/structure/B5410865.png)
![3-benzyl-3-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5410873.png)
![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5410886.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5410887.png)
![3-allyl-5-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5410889.png)

